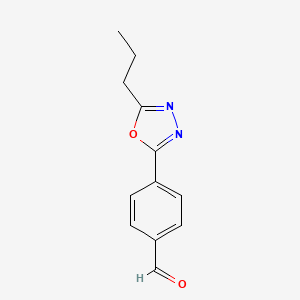

4-(5-Propyl-1,3,4-oxadiazol-2-yl)benzaldehyd

Übersicht

Beschreibung

4-(5-Propyl-1,3,4-oxadiazol-2-yl)benzaldehyde is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(5-Propyl-1,3,4-oxadiazol-2-yl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Propyl-1,3,4-oxadiazol-2-yl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antiinfektive Mittel

Der 1,3,4-Oxadiazol-Rest, der Teil der betreffenden Verbindung ist, wurde ausgiebig auf sein Potenzial als Antiinfektivum untersucht. Die Forschung zeigt, dass Derivate von 1,3,4-Oxadiazol eine signifikante antibakterielle, antivirale und antileishmaniale Aktivität aufweisen . Dies deutet darauf hin, dass „4-(5-Propyl-1,3,4-oxadiazol-2-yl)benzaldehyd“ ein wertvolles Gerüst für die Entwicklung neuer Medikamente zur Bekämpfung von Infektionskrankheiten sein könnte.

Pflanzenschutzmittel

Verbindungen mit der 1,3,4-Oxadiazol-Struktur haben in der Landwirtschaft, insbesondere als Nematoden- und Antimykotika, vielversprechend gezeigt . Sie waren gegen Krankheitserreger wie Rhizoctonia solani wirksam und könnten als Grundlage für die Entwicklung neuartiger Pestizide mit geringen Umweltauswirkungen dienen.

Antibakterielle Aktivität

Die 1,3,4-Oxadiazol-Derivate sind bekannt für ihre antimikrobiellen Eigenschaften. Sie wurden bei der Suche nach neuen antimikrobiellen Wirkstoffen eingesetzt, was angesichts der zunehmenden Besorgnis über Antibiotikaresistenz entscheidend ist .

Materialwissenschaften

Im Bereich der Materialwissenschaften werden 1,3,4-Oxadiazole bei der Herstellung von Treibmitteln, hitzebeständigen Polymeren und Korrosionsschutzmitteln verwendet . Die betreffende Verbindung könnte zur Entwicklung neuer Materialien mit verbesserten Eigenschaften beitragen.

Biomedizinische Anwendungen

Die Bola-Typ-Gerüste, zu denen der 1,3,4-Oxadiazol-Ring gehört, haben Aufmerksamkeit für ihren Einsatz in Arzneimittel- und Gentransportsystemen, chemischer Sensorik und molekularer Erkennung erlangt . Dies deutet auf mögliche Anwendungen in der Wirkstoffabgabe und in diagnostischen Werkzeugen hin.

Wirkmechanismus

Target of Action

The primary target of 4-(5-Propyl-1,3,4-oxadiazol-2-yl)benzaldehyde Similar compounds have been found to inhibit the epidermal growth factor receptor (egfr) wild-type enzyme . EGFR is a protein that plays a crucial role in cell growth and division. When this protein is overactive, it can lead to uncontrolled cell proliferation, a hallmark of many cancers.

Mode of Action

The exact mode of action of 4-(5-Propyl-1,3,4-oxadiazol-2-yl)benzaldehyde Based on the structure of the compound and its similarity to other oxadiazole derivatives, it is plausible that it interacts with its target protein (such as egfr) and inhibits its activity . This inhibition could potentially lead to a decrease in cell proliferation.

Biochemical Pathways

The biochemical pathways affected by 4-(5-Propyl-1,3,4-oxadiazol-2-yl)benzaldehyde These pathways are involved in cell proliferation, survival, and differentiation .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 4-(5-Propyl-1,3,4-oxadiazol-2-yl)benzaldehyde In silico adme prediction is often used for similar compounds . These properties would impact the bioavailability of the compound, determining how much of the compound reaches its target site in the body.

Result of Action

The molecular and cellular effects of 4-(5-Propyl-1,3,4-oxadiazol-2-yl)benzaldehyde If it acts as an egfr inhibitor, it could potentially lead to decreased cell proliferation, particularly in cancer cells where egfr is often overactive .

Eigenschaften

IUPAC Name |

4-(5-propyl-1,3,4-oxadiazol-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-3-11-13-14-12(16-11)10-6-4-9(8-15)5-7-10/h4-8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWWDYPJUMXRUOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C(O1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

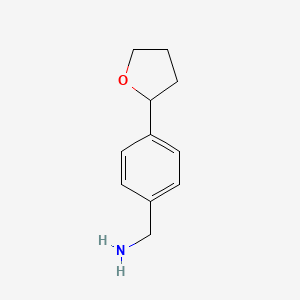

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Fluoro-1-(trimethylsilyl)-4-[(trimethylsilyl)amino]pyrimidin-2(1h)-one](/img/structure/B1473735.png)

![4-[3-(2-Methoxyethoxy)azetidin-1-yl]aniline](/img/structure/B1473752.png)